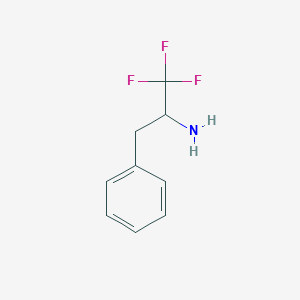

1,1,1-Trifluoro-3-phenylpropan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYDGOJLGJTVQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-20-6 | |

| Record name | 1,1,1-trifluoro-3-phenylpropan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characteristics of 1,1,1-Trifluoro-3-phenylpropan-2-amine

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1,1,1-Trifluoro-3-phenylpropan-2-amine (CAS No: 404-20-6). As a trifluoromethyl-containing amine, this compound represents a key structural motif in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethyl group, which can enhance metabolic stability and binding affinity. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical identity, core physical properties, analytical profile, and handling considerations. We delve into the causality behind experimental choices for characterization and provide validated protocols to ensure scientific rigor.

Chemical Identity and Nomenclature

Accurate identification is the foundation of all scientific investigation. 1,1,1-Trifluoro-3-phenylpropan-2-amine is a chiral amine featuring a phenyl group separated from a trifluoromethyl-substituted amino-ethane backbone.

-

IUPAC Name : 1,1,1-trifluoro-3-phenylpropan-2-amine[1].

-

Canonical SMILES : C1=CC=C(C=C1)CC(C(F)(F)F)N[1].

-

Synonyms : 1-Benzyl-2,2,2-trifluoroethylamine, 3,3,3-Trifluoro-1-phenyl-2-propylamine, α-(Trifluoromethyl)phenethylamine[1][2].

The structure contains a stereocenter at the C2 position, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless a stereospecific synthesis or chiral separation is performed.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical predictors of its behavior in both chemical and biological systems. The data presented below has been aggregated from validated chemical databases.

| Property | Value | Source |

| Molecular Weight | 189.18 g/mol | PubChem[1] |

| Boiling Point | 226 °C | LookChem[2] |

| Density | 1.188 g/cm³ | LookChem[2] |

| Flash Point | 95 °C | LookChem[2] |

| pKa (Predicted) | 5.69 ± 0.50 | LookChem[2] |

| XLogP3 (Computed) | 2.5 | PubChem[1] |

Expert Insights:

-

The high boiling point is consistent with a molecule of this molecular weight containing a polar amine group capable of hydrogen bonding.

-

The predicted pKa of ~5.7 is notably lower than that of its non-fluorinated analogue, amphetamine (pKa ≈ 10). This is a direct consequence of the strong electron-withdrawing effect of the adjacent trifluoromethyl group, which destabilizes the protonated ammonium cation (R-NH₃⁺), making the amine less basic. This modulation of basicity is a key strategy in drug design.

-

The XLogP3 value of 2.5 suggests moderate lipophilicity, indicating the compound will likely exhibit good solubility in organic solvents but limited solubility in aqueous media. This has significant implications for formulation and bioavailability studies.

Synthesis and Analytical Characterization Workflow

Confirming the identity, structure, and purity of 1,1,1-Trifluoro-3-phenylpropan-2-amine is paramount. A typical workflow involves the synthesis from its ketone precursor followed by a suite of analytical techniques.

Caption: Synthesis and analytical characterization workflow.

Identity Confirmation via Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for analyzing this compound due to its volatility.

Self-Validating Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a 1 mg/mL solution of the amine in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Calibration: Verify the mass accuracy of the spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA).

-

GC Method:

-

Column: Use a low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness with a 5% phenyl polysiloxane stationary phase). Causality: This phase provides good separation for aromatic compounds.

-

Injection: Inject 1 µL with a 10:1 split ratio at an injector temperature of 250 °C.

-

Oven Program: Hold at 80 °C for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV. Causality: EI provides reproducible fragmentation patterns for library matching.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Look for the molecular ion peak [M]⁺ at m/z 189. Common fragments would include the loss of the benzyl group (C₇H₇, m/z 91) and fragments related to the trifluoroethylamino moiety. The presence of GC-MS data for this compound is noted in the PubChem database[1].

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

Protocol for Comprehensive NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of trimethylsilane (TMS) as an internal standard.

-

Acquisition: On a 400 MHz or higher spectrometer, acquire the following spectra:

-

¹H NMR

-

¹³C NMR

-

¹⁹F NMR (requires a fluorine-capable probe)

-

-

Predicted Spectral Features:

-

¹H NMR:

-

~7.2-7.4 ppm: Multiplet, integrating to 5H, corresponding to the aromatic protons of the phenyl ring.

-

~3.5-3.8 ppm: Multiplet, 1H, for the chiral proton (CH) at C2. It will be coupled to the adjacent CH₂ and NH₂ protons, and potentially the ¹⁹F nuclei.

-

~2.8-3.0 ppm: A complex multiplet (diastereotopic), 2H, for the benzylic protons (CH₂).

-

~1.5-2.0 ppm: A broad singlet, 2H, for the amine (NH₂) protons. This signal may exchange with D₂O.

-

-

¹⁹F NMR:

-

A single, sharp signal (likely a doublet due to coupling with the C2 proton) is expected around -70 to -80 ppm, characteristic of a CF₃ group.

-

-

¹³C NMR:

-

~126-130 ppm: Signals for the aromatic carbons.

-

~60-70 ppm: A quartet for the C2 carbon, split by the three fluorine atoms.

-

~40 ppm: Signal for the C3 (benzylic) carbon.

-

~125 ppm: A quartet for the C1 carbon (CF₃), split by the three fluorine atoms with a large coupling constant.

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of non-volatile or thermally labile compounds, and it is also excellent for this amine.

Protocol for RP-HPLC Purity Analysis:

-

Sample Preparation: Prepare a 0.5 mg/mL solution in a 50:50 mixture of acetonitrile and water.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for amines.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

-

Chromatographic Method:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Detection: UV detector at 254 nm. Causality: The phenyl group provides a strong chromophore for UV detection.

-

-

Data Analysis: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety and Handling

Proper handling is crucial due to the compound's hazardous nature.

-

Hazard Identification : The compound is classified as causing severe skin burns and eye damage[1]. It may also cause respiratory irritation[1].

-

Personal Protective Equipment (PPE) : Always use chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1,1,1-Trifluoro-3-phenylpropan-2-amine is a compound with distinct physicochemical properties shaped significantly by its trifluoromethyl group. Its moderate lipophilicity, reduced basicity compared to non-fluorinated analogues, and characteristic spectral signatures make it a valuable and predictable building block in research and development. The analytical protocols detailed in this guide provide a robust framework for its synthesis, characterization, and safe handling, empowering scientists to utilize this compound with confidence and precision.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3820972, 1,1,1-Trifluoro-3-phenylpropan-2-amine. Retrieved from [Link].

-

LookChem. (n.d.). 1,1,1-Trifluoro-2-amino-3-phenylpropane (CAS 404-20-6). Retrieved from [Link].

Sources

An In-depth Technical Guide to the Synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine: Key Starting Materials and Core Methodologies

Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated motifs, the α-trifluoromethyl amine moiety stands out as a critical pharmacophore. 1,1,1-Trifluoro-3-phenylpropan-2-amine, in particular, serves as a valuable building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth exploration of the key starting materials and synthetic strategies for accessing this important compound, with a focus on field-proven and scalable methodologies.

The Principal Synthetic Disconnection: A Two-Stage Approach

The most direct and widely adopted strategy for the synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine involves a two-stage process. This approach hinges on the initial synthesis of a key intermediate, the trifluoromethyl ketone 1,1,1-Trifluoro-3-phenyl-2-propanone , followed by its conversion to the target amine via reductive amination. This disconnection offers a robust and versatile pathway, allowing for modifications in both stages to optimize yield, purity, and, if required, stereochemistry.

Caption: Principal synthetic disconnection for 1,1,1-Trifluoro-3-phenylpropan-2-amine.

Part I: Synthesis of the Key Ketone Intermediate: 1,1,1-Trifluoro-3-phenyl-2-propanone

The efficient synthesis of the trifluoromethyl ketone precursor is paramount to the overall success of the synthetic campaign. Two primary and reliable methods have emerged for the preparation of 1,1,1-Trifluoro-3-phenyl-2-propanone: a tandem Claisen-retro-Claisen reaction and a Grignard-based approach.

Method A: Tandem Claisen Condensation and Retro-Claisen Cleavage

This elegant and operationally simple method has proven highly effective for the synthesis of trifluoromethyl ketones.[1][2] It leverages the reactivity of an enolizable ketone with a trifluoroacetic ester in the presence of a strong base.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical. It ensures the efficient deprotonation of the starting ketone to form the enolate, which then acts as the nucleophile. The subsequent Claisen condensation with ethyl trifluoroacetate forms a 1,3-dicarbonyl intermediate. The thermodynamic driving force of the reaction is the retro-Claisen cleavage of this intermediate, which is facilitated by the strong electron-withdrawing nature of the trifluoromethyl group. This cleavage results in the formation of the desired trifluoromethyl ketone and a stable carboxylate byproduct.

Caption: Tandem Claisen-retro-Claisen pathway to the trifluoromethyl ketone.

Experimental Protocol: Synthesis of 1,1,1-Trifluoro-3-phenyl-2-propanone [1][2]

-

Materials:

-

Phenylacetone

-

Sodium hydride (60% dispersion in mineral oil)

-

Ethyl trifluoroacetate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of phenylacetone (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1,1,1-Trifluoro-3-phenyl-2-propanone.

-

| Starting Material | Reagents | Solvent | Typical Yield | Reference |

| Phenylacetone | NaH, Ethyl trifluoroacetate | THF | ~80-90% | [1][2] |

| Benzylmagnesium bromide | Ethyl trifluoroacetate or Trifluoroacetic anhydride | Ether/THF | Variable | [3] |

Method B: Grignard Reagent Approach

An alternative strategy involves the use of a Grignard reagent, such as benzylmagnesium bromide, which acts as a nucleophile attacking a trifluoroacetylating agent.[3]

Causality Behind Experimental Choices:

This method relies on the formation of a carbon-carbon bond between the benzyl nucleophile (from the Grignard reagent) and the electrophilic carbonyl carbon of a trifluoroacetyl source. The choice of the trifluoroacetylating agent, such as ethyl trifluoroacetate or trifluoroacetic anhydride, is crucial. The reaction must be carried out under strictly anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

Experimental Protocol: Grignard-based Synthesis (Conceptual)

-

Materials:

-

Benzyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethyl trifluoroacetate or Trifluoroacetic anhydride

-

Aqueous acid (e.g., HCl) for workup

-

-

Procedure:

-

Prepare the benzylmagnesium bromide Grignard reagent by reacting benzyl bromide with magnesium turnings in anhydrous ether or THF.

-

In a separate flask, cool a solution of the trifluoroacetylating agent (e.g., ethyl trifluoroacetate) in anhydrous ether or THF to a low temperature (e.g., -78 °C).

-

Slowly add the prepared Grignard reagent to the solution of the trifluoroacetylating agent.

-

Allow the reaction to proceed at low temperature and then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride or a dilute acid.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent, and purify the resulting ketone.

-

Part II: Reductive Amination to 1,1,1-Trifluoro-3-phenylpropan-2-amine

With the key ketone intermediate in hand, the final step is its conversion to the target primary amine via reductive amination. This transformation can be achieved through various methods, including a highly efficient and enantioselective ruthenium-catalyzed process.

Asymmetric Reductive Amination: A Stereoselective Approach

For applications where enantiopurity is critical, an asymmetric reductive amination is the preferred method. A ruthenium-catalyzed reaction using ammonium acetate as the nitrogen source and molecular hydrogen as the reductant provides a direct and atom-economical route to the chiral amine.[4][5]

Causality Behind Experimental Choices:

The success of this asymmetric transformation hinges on the use of a chiral phosphine ligand, such as C3-TunePhos, which coordinates to the ruthenium center and creates a chiral environment.[4] This chiral catalyst facilitates the stereoselective reduction of the in situ-formed imine intermediate. Ammonium acetate serves as a convenient and inexpensive source of ammonia. The use of molecular hydrogen as the reductant makes this a green and efficient process.

Sources

- 1. scribd.com [scribd.com]

- 2. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 3. US6350915B1 - Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Chemist's Guide to α-Trifluoromethyl Amines: Strategies, Mechanisms, and Modern Methodologies

Abstract

The incorporation of the trifluoromethyl group into bioactive molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's metabolic stability, lipophilicity, and binding affinity. Among the various trifluoromethylated motifs, α-trifluoromethyl amines stand out as critical pharmacophores and versatile synthetic intermediates. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing these valuable compounds. We will delve into the mechanistic underpinnings of key transformations, including the nucleophilic trifluoromethylation of imines, the reductive amination of trifluoromethyl ketones, and the addition of diverse nucleophiles to trifluoromethyl imines. Furthermore, this guide will explore recent advancements and provide detailed, field-proven experimental protocols to empower researchers in the synthesis of this important class of molecules.

The Strategic Importance of the α-Trifluoromethyl Amine Moiety

The trifluoromethyl group (CF3) is often considered a "super-hydrogen" in drug design. Its strong electron-withdrawing nature and steric bulk can dramatically alter the physicochemical properties of a parent molecule. When appended to an amine at the α-position, the resulting α-trifluoromethyl amine exhibits a lowered pKa compared to its non-fluorinated analog, reducing its basicity and potential for off-target interactions at physiological pH. This moiety is also recognized as a non-basic amide bond surrogate, offering improved proteolytic stability.[1] Given these advantageous properties, the development of efficient and stereoselective methods for the synthesis of α-trifluoromethyl amines is of paramount importance to the pharmaceutical and agrochemical industries.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of α-trifluoromethyl amines can be broadly categorized into several key strategic approaches. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Nucleophilic Trifluoromethylation of Imines: A Direct Approach

One of the most direct methods for the construction of α-trifluoromethyl amines is the nucleophilic trifluoromethylation of imines. This approach involves the addition of a trifluoromethyl nucleophile to the electrophilic carbon of the C=N double bond.

Causality Behind Experimental Choices: The primary challenge in this approach is the inherent instability and low reactivity of the trifluoromethyl anion. To overcome this, reagents like (trifluoromethyl)trimethylsilane (TMSCF3), also known as Ruppert's reagent, are commonly employed in the presence of a fluoride source or a suitable activator.[2] The choice of the substituent on the imine nitrogen is crucial for modulating the electrophilicity of the imine and for directing stereoselectivity in asymmetric syntheses. For instance, N-tosyl and N-sulfinyl groups enhance the reactivity of the imine towards nucleophilic attack.[3]

Experimental Protocol: Nucleophilic Trifluoromethylation of an N-Tosylimine

-

Imine Formation: To a solution of the desired aldehyde (1.0 mmol) and p-toluenesulfonamide (1.0 mmol) in a suitable solvent such as toluene (5 mL) is added a catalytic amount of a dehydrating agent (e.g., MgSO4). The mixture is heated to reflux with a Dean-Stark trap to remove water. Upon completion (monitored by TLC or GC-MS), the solvent is removed under reduced pressure to yield the N-tosylimine, which can be used in the next step without further purification.

-

Trifluoromethylation: The crude N-tosylimine is dissolved in anhydrous THF (10 mL) under an inert atmosphere (N2 or Ar). The solution is cooled to -78 °C. (Trifluoromethyl)trimethylsilane (TMSCF3, 1.5 mmol) is added, followed by the slow addition of a catalytic amount of a fluoride source, such as tetrabutylammonium acetate (TBAF) (0.1 mmol).

-

Reaction Monitoring and Workup: The reaction is stirred at -78 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-trifluoromethyl sulfonamide.

Logical Relationship: Nucleophilic Trifluoromethylation of Imines

Caption: General workflow for the synthesis of α-trifluoromethyl amines via nucleophilic trifluoromethylation of imines.

Reductive Amination of Trifluoromethyl Ketones: A Convergent Strategy

Reductive amination is a powerful and widely used transformation in organic synthesis.[4] In the context of α-trifluoromethyl amine synthesis, this one-pot reaction involves the in situ formation of an imine or enamine from a trifluoromethyl ketone and an amine, followed by its reduction to the corresponding amine.

Causality Behind Experimental Choices: This method is highly convergent, bringing together three components (ketone, amine, and reductant) in a single operation. A significant advantage is the ability to use ammonia or its surrogates, like ammonium acetate, as the nitrogen source to directly access primary α-trifluoromethyl amines.[5][6] The choice of reducing agent is critical to selectively reduce the imine intermediate in the presence of the starting ketone. Common reducing agents include sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation.[4] Recent advancements have focused on developing catalytic asymmetric versions of this reaction. For instance, ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones using H2 as the reductant provides a highly efficient route to chiral primary amines.[5][6]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination [5]

-

Catalyst Preparation (Pre-reaction): In a glovebox, a suitable ruthenium precursor and a chiral phosphine ligand are dissolved in an appropriate solvent (e.g., toluene) and stirred to form the active catalyst.

-

Reaction Setup: To a pressure-resistant reaction vessel are added the aryl-trifluoromethyl ketone (1.0 mmol), ammonium acetate (NH4OAc, 5.0 mmol), and the pre-formed catalyst solution. The vessel is sealed.

-

Hydrogenation: The vessel is purged with hydrogen gas (H2), and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred vigorously at a specified temperature (e.g., 80 °C) for the required time (e.g., 24-48 hours).

-

Workup and Purification: After cooling to room temperature and carefully releasing the pressure, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup procedure, typically involving an acid-base extraction to isolate the amine product. The enantiomeric excess (ee) is determined by chiral HPLC analysis, and the product is purified by flash column chromatography.

Signaling Pathway: Catalytic Cycle for Reductive Amination

Caption: Simplified catalytic cycle for the reductive amination of a trifluoromethyl ketone.

Addition of Nucleophiles to Trifluoromethyl Imines

A versatile strategy for synthesizing a diverse range of α-trifluoromethyl amines involves the addition of various carbon- and heteroatom-based nucleophiles to pre-formed or in situ-generated trifluoromethyl imines.[7][8] This approach allows for the introduction of a wide array of substituents at the α-position.

Causality Behind Experimental Choices: The success of this strategy hinges on the ability to generate the trifluoromethyl imine, which can be unstable, and to control the stereoselectivity of the nucleophilic addition. Chiral auxiliaries on the imine nitrogen or the use of chiral catalysts are common strategies to achieve high enantioselectivity. A broad range of nucleophiles have been successfully employed, including organometallic reagents, enolates, and electron-rich arenes and heteroarenes.[7][8] Chiral phosphoric acids, for example, have proven to be excellent catalysts for the enantioselective addition of indoles to trifluoromethyl aldimines.[7]

| Nucleophile | Catalyst/Reagent | Product Type | Reference |

| Arylboroxines | Pd(II)/PyOX ligand | α-Aryl-α-trifluoromethyl amines | [7][8] |

| Diorganozinc reagents | Chiral ligand | α-Alkyl-α-trifluoromethyl amines | [7] |

| Indoles/Pyrroles | Chiral Phosphoric Acid | α-(Heteroaryl)-α-trifluoromethyl amines | [7] |

| Malonates | Diamine catalyst | γ-Amino-α-trifluoromethyl esters | [7] |

| Cyanide (Strecker reaction) | Organocatalyst | α-Trifluoromethyl-α-amino acids | [7] |

Experimental Protocol: Chiral Phosphoric Acid Catalyzed Addition of Indole to a Trifluoromethyl Aldimine [7]

-

In Situ Imine Formation: In a dry reaction vial, the trifluoroacetaldehyde hemiacetal (1.0 mmol) and a suitable aniline (e.g., 3,4,5-trimethoxyaniline, 1.0 mmol) are dissolved in an anhydrous solvent like dichloromethane (DCM, 2 mL) at room temperature.

-

Catalytic Addition: To this solution, the indole (1.2 mmol) and the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.05 mmol) are added.

-

Reaction and Monitoring: The reaction mixture is stirred at the specified temperature (e.g., room temperature or slightly elevated) and monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification by flash chromatography to yield the enantioenriched α-(indolyl)-α-trifluoromethyl amine. The enantiomeric excess is determined by chiral HPLC.

Emerging Methodologies: The Frontier of α-Trifluoromethyl Amine Synthesis

The field of α-trifluoromethyl amine synthesis is continuously evolving, with new and innovative methods being reported.

-

Photoredox Catalysis: Light-driven methods are emerging as a mild and sustainable approach. These reactions often proceed through radical intermediates, enabling novel bond formations and the synthesis of complex trifluoromethylated amines.[9][10]

-

Catalytic Enantioselective Isomerization: An alternative strategy involves the 1,3-proton shift of N-benzyl trifluoromethyl imines to the corresponding enamines, catalyzed by chiral organic catalysts. This provides access to a broad range of both aromatic and aliphatic chiral trifluoromethylated amines.[11][12]

-

Novel Building Blocks: Researchers are exploring new synthons for α-trifluoromethyl amine synthesis. For example, gem-difluoroazadienes have been shown to be versatile precursors that can undergo fluoro-functionalization to generate α-trifluoromethyl amines.[1]

Conclusion and Future Outlook

The synthesis of α-trifluoromethyl amines is a vibrant and rapidly advancing area of research, driven by the significant impact of these motifs in drug discovery and development. The core strategies of nucleophilic trifluoromethylation of imines, reductive amination of trifluoromethyl ketones, and the addition of nucleophiles to trifluoromethyl imines remain the workhorses of the field. The increasing demand for enantiomerically pure compounds has spurred the development of a plethora of catalytic asymmetric methodologies. Future efforts will likely focus on the development of more sustainable and atom-economical synthetic routes, the expansion of the substrate scope to include more complex and functionalized molecules, and the discovery of novel transformations that provide access to previously unattainable α-trifluoromethyl amine architectures. The continued innovation in this area promises to further empower medicinal chemists with the tools to design and synthesize the next generation of therapeutics.

References

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]

-

Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines. Organic Letters. [Link]

-

Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Angewandte Chemie International Edition. [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

-

Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines. Duke University Department of Chemistry. [Link]

-

Ru-Catalyzed Asymmetric Reductive Amination of Aryl- Trifluoromethyl Ketones for Synthesis of Primary α. American Chemical Society. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Publications. [Link]

-

Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Scilit. [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Royal Society of Chemistry. [Link]

-

Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]

-

Nucleophilic Trifluoromethylation of Imines Using the CF3I/TDAE Reagent. The Journal of Organic Chemistry. [Link]

-

Reductive amination. Wikipedia. [Link]

Sources

- 1. Malcolmson Lab Demonstrates New Route to Alpha-Trifluoromethyl Amines | Chemistry [chem.duke.edu]

- 2. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 11. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scilit.com [scilit.com]

A Technical Guide to 1,1,1-Trifluoro-3-phenylpropan-2-amine: Nomenclature, Synthesis, and Application

Abstract: This document provides an in-depth technical overview of 1,1,1-Trifluoro-3-phenylpropan-2-amine, a chiral fluorinated amine of significant interest in medicinal chemistry and drug development. We will move beyond simple data recitation to explore the strategic rationale for its use, detailing its chemical identity, robust synthetic methodologies, and state-of-the-art analytical techniques for characterization and chiral purity assessment. This guide is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this valuable synthetic building block.

Core Chemical Identity and Physicochemical Profile

Nomenclature and Identification

The unambiguous identification of a chemical entity is paramount for regulatory compliance, scientific literature searches, and procurement. The subject of this guide is most precisely defined by its IUPAC name and CAS number.

-

IUPAC Name: 1,1,1-trifluoro-3-phenylpropan-2-amine[1]. This name systematically describes a three-carbon (propan) chain with a trifluoromethyl group at position 1, an amine group at position 2, and a phenyl substituent at position 3.

-

CAS Number: 404-20-6[1][2]. This number is a unique identifier assigned by the Chemical Abstracts Service.

Due to its utility as a synthetic intermediate, a variety of synonyms are encountered in commercial catalogs and literature, which can lead to confusion. The following table consolidates the most common synonyms.

Table 1: Common Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-amine |

| CAS Number | 404-20-6 |

| Common Synonyms | 1-Benzyl-2,2,2-trifluoroethylamine[1] |

| 3,3,3-Trifluoro-1-phenyl-2-propylamine[1] | |

| 2-Amino-3-phenyl-1,1,1-trifluoropropane[1] | |

| alpha-(Trifluoromethyl)phenethylamine[1] | |

| Benzeneethanamine, α-(trifluoromethyl)-[1] |

Chemical Structure and Stereochemistry

The structure features a phenethylamine backbone, a common motif in neuroactive compounds, modified with a terminal trifluoromethyl group. The key structural feature is the stereocenter at the C2 position, meaning the molecule exists as a pair of enantiomers, (R)-1,1,1-trifluoro-3-phenylpropan-2-amine and (S)-1,1,1-trifluoro-3-phenylpropan-2-amine.

The control and assessment of this stereochemistry are critical in drug development, as enantiomers often exhibit profoundly different pharmacological activities and metabolic profiles[3].

Physicochemical Data

A summary of key physicochemical properties is essential for planning synthetic transformations, purification, and formulation.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 189.18 g/mol | PubChem[1] |

| Boiling Point | 226 °C | LookChem[2] |

| Density | 1.188 g/cm³ | LookChem[2] |

| Flash Point | 95 °C | LookChem[2] |

| pKa (Predicted) | 5.69 ± 0.50 | LookChem[2] |

| XLogP3 (Predicted) | 2.5 | PubChem[1] |

The Strategic Value of the α-Trifluoromethyl-β-phenethylamine Motif

The deliberate incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry[4][5]. The trifluoromethyl group (CF₃) in 1,1,1-trifluoro-3-phenylpropan-2-amine is not an arbitrary substitution; it is a strategic choice to modulate key molecular properties.

Expertise & Experience: From a drug designer's perspective, the CF₃ group is a powerful tool. It acts as a lipophilic hydrogen bond acceptor and, most critically, a bioisostere for other groups. Its strong electron-withdrawing nature significantly lowers the pKa of the proximal amine compared to its non-fluorinated analogue, which can drastically alter the compound's ionization state at physiological pH, thereby influencing cell membrane permeability and receptor binding interactions[4]. Furthermore, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes, a common liability for alkyl groups. This often translates to an improved pharmacokinetic profile and a longer biological half-life[5][6].

The diagram below illustrates the logical flow from the core chemical features of this motif to its desirable attributes in drug design.

Caption: Logical relationships between structural features and drug properties.

Synthetic Strategies and Methodologies

The most common and scalable approach to synthesizing this amine is through the reductive amination of its corresponding ketone precursor, 1,1,1-trifluoro-3-phenyl-2-propanone (CAS 350-92-5)[7].

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a standard laboratory-scale synthesis. The process is self-validating through in-process controls and final product characterization.

Materials:

-

1,1,1-Trifluoro-3-phenyl-2-propanone (1.0 eq)

-

Ammonium acetate (10 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask charged with methanol (approx. 0.2 M concentration relative to the ketone), add 1,1,1-trifluoro-3-phenyl-2-propanone (1.0 eq) and ammonium acetate (10 eq). Stir the mixture at room temperature until all solids dissolve.

-

Imine Formation: The ammonium acetate serves as the ammonia source for the in-situ formation of the imine intermediate. This equilibrium is typically established within 30-60 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH₃CN is used instead of the more reactive NaBH₄ because it is selective for the reduction of the protonated imine over the ketone starting material, minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the ketone starting material.

-

Workup - Quench & pH Adjustment: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose any remaining reducing agent. Stir for 30 minutes.

-

Workup - Basification & Extraction: Basify the aqueous solution to pH >10 by the slow addition of 1 M NaOH. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Workup - Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude amine can be purified by silica gel column chromatography or by vacuum distillation to yield the final product.

Synthetic Workflow Diagram

The following diagram outlines the key steps and decision points in the synthesis and purification process.

Caption: Workflow for the synthesis of 1,1,1-Trifluoro-3-phenylpropan-2-amine.

Analytical Characterization and Chiral Purity

Rigorous analytical characterization is non-negotiable. It confirms the identity of the synthesized material and, crucially for this molecule, determines its enantiomeric purity.

Spectroscopic Signatures

While actual spectra should be acquired for every batch, the expected spectroscopic features are predictable.

-

¹H NMR: The spectrum will be complex due to the chiral center. Key signals include a multiplet for the aromatic protons (C₆H₅) around 7.2-7.4 ppm, a multiplet for the benzylic protons (CH₂) adjacent to the phenyl group, and a complex multiplet for the proton on the chiral carbon (CH-NH₂). The N-H protons will appear as a broad singlet that can exchange with D₂O[8].

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group.

-

IR Spectroscopy: Characteristic peaks include N-H stretching for a primary amine (two bands) in the 3300-3500 cm⁻¹ region and C-N stretching absorptions between 1000-1250 cm⁻¹ for an aliphatic amine[8].

-

Mass Spectrometry: The molecular ion peak (M+) would be observed. A prominent fragmentation pattern is the benzylic cleavage, resulting in a stable tropylium ion or related fragments.

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

Trustworthiness: A validated chiral separation method is the gold standard for determining enantiomeric excess (e.e.). The choice of a chiral stationary phase (CSP) is the most critical parameter. Polysaccharide-based columns are highly effective for a broad range of chiral compounds, including amines[9].

Materials:

-

Racemic 1,1,1-Trifluoro-3-phenylpropan-2-amine standard

-

Sample to be analyzed

-

HPLC-grade Hexane

-

HPLC-grade Isopropanol (IPA)

-

Trifluoroacetic Acid (TFA) or Diethylamine (DEA) (mobile phase modifiers)

-

Chiral Stationary Phase Column (e.g., Chiralpak® IG-3 or similar amylose-based CSP)

Procedure:

-

System Setup: Equip an HPLC system with a UV detector (e.g., 254 nm). Install the chiral column and equilibrate with the initial mobile phase.

-

Initial Screening:

-

Prepare a ~1 mg/mL solution of the racemic standard.

-

Start with a standard mobile phase, such as 90:10 Hexane:IPA.

-

Inject the racemic standard and monitor the chromatogram. The goal is to achieve baseline separation of the two enantiomeric peaks.

-

-

Method Optimization:

-

Solvent Strength: If resolution is poor, systematically decrease the percentage of the polar modifier (IPA). A lower IPA percentage generally increases retention time and improves resolution.

-

Modifier: For amines, peak shape can be poor due to interaction with residual silanols on the silica support. Add a small amount of a basic modifier like Diethylamine (DEA, 0.1%) to the mobile phase to improve peak symmetry.

-

Flow Rate: Adjust the flow rate (e.g., 0.5-1.5 mL/min) to optimize the balance between resolution and analysis time.

-

-

Validation: Once baseline separation is achieved with the racemic standard, inject the sample to be analyzed under the optimized conditions.

-

Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas of the two enantiomers:

-

% e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

-

Caption: Decision workflow for chiral HPLC method development.

Applications in Drug Discovery

1,1,1-Trifluoro-3-phenylpropan-2-amine serves primarily as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its structural similarity to phenethylamine suggests its potential utility in developing agents targeting the central nervous system (CNS). One source suggests it is used as a neuroleptic agent for treating conditions like schizophrenia by blocking dopamine receptors[2]. While this highlights a potential application area for derivatives, it is crucial to note that 1,1,1-trifluoro-3-phenylpropan-2-amine itself is not the drug fluphenazine, as incorrectly implied by the same source[2]. Instead, its value lies in providing a scaffold that medicinal chemists can elaborate upon to create novel drug candidates with tailored properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents significant hazards.

-

Hazard Classification: H314 - Causes severe skin burns and eye damage[1].

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3820972, 1,1,1-Trifluoro-3-phenylpropan-2-amine. Retrieved from [Link]

-

LookChem (Date not available). Cas 404-20-6, 1,1,1-Trifluoro-2-amino-3-phenylpropane. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 222958, 1,1,1-Trifluoro-3-phenyl-2-propanone. Retrieved from [Link]

- Google Patents (1996). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

-

Oakwood Chemical (Date not available). 1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride. Retrieved from [Link]

-

PubChemLite (Date not available). 1,1,1-trifluoro-2-methyl-3-phenylpropan-2-amine. Retrieved from [Link]

-

Al-Hadedi, A. A. M., & Ghalib, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. Retrieved from [Link]

-

PubChemLite (Date not available). 1,1,1-trifluoro-2-phenylpropan-2-amine. Retrieved from [Link]

-

ResearchGate (Date not available). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

- Google Patents (1999). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.

-

Kizeková, M., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 169095567, 1,1,3-Trifluoro-3-phenylpropan-2-one. Retrieved from [Link]

-

Singh, R. P., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (2017). Spectral Information in PubChem. Retrieved from [Link]

-

VTechWorks (Date not available). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

-

ChemRxiv (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]

-

Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Gouverneur, V., et al. (2019). Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism. Angewandte Chemie International Edition. Retrieved from [Link]

-

Bak, A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved from [Link]

-

Ardizzone, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

Sources

- 1. 1,1,1-Trifluoro-3-phenylpropan-2-amine | C9H10F3N | CID 3820972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 404-20-6,1,1,1-Trifluoro-2-amino-3-phenylpropane | lookchem [lookchem.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,1,1-Trifluoro-3-phenyl-2-propanone | C9H7F3O | CID 222958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, and Storage of 1,1,1-Trifluoro-3-phenylpropan-2-amine

Introduction

1,1,1-Trifluoro-3-phenylpropan-2-amine, a fluorinated analogue of phenethylamine, is a compound of increasing interest within the realms of pharmaceutical research and drug development. The incorporation of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] These characteristics make trifluoromethyl-containing compounds, such as 1,1,1-Trifluoro-3-phenylpropan-2-amine, valuable scaffolds in the design of novel therapeutics.[1] However, the unique electronic and steric properties conferred by the trifluoromethyl group also necessitate a thorough understanding of the compound's safe handling, storage, and disposal to mitigate potential risks to researchers and the environment.

This technical guide provides a comprehensive overview of the safety considerations for 1,1,1-Trifluoro-3-phenylpropan-2-amine, grounded in established safety protocols for corrosive and fluorinated organic compounds. It is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds in a laboratory setting.

Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a chemical. Based on its chemical structure and available data, 1,1,1-Trifluoro-3-phenylpropan-2-amine is classified as a hazardous substance.

GHS Classification and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 1,1,1-Trifluoro-3-phenylpropan-2-amine is associated with the following hazard statements:

-

H314: Causes severe skin burns and eye damage. [4]

-

H315: Causes skin irritation. [4]

-

H318: Causes serious eye damage. [4]

-

H319: Causes serious eye irritation. [4]

-

H335: May cause respiratory irritation. [4]

The primary hazard of this compound is its corrosive nature , which can cause rapid and severe damage to skin, eyes, and the respiratory tract upon contact.[5]

Toxicological Profile

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1,1,1-Trifluoro-3-phenylpropan-2-amine is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 1,1,1-trifluoro-3-phenylpropan-2-amine | [4] |

| CAS Number | 404-20-6 | [4][7] |

| Molecular Formula | C₉H₁₀F₃N | [4] |

| Molecular Weight | 189.18 g/mol | [4] |

| Appearance | Not specified, likely a liquid | |

| Boiling Point | 226 °C | [8] |

| Flash Point | 95 °C | [8] |

| Density | 1.188 g/cm³ | [8] |

Safe Handling Procedures

Adherence to strict handling protocols is paramount to minimize the risk of exposure to 1,1,1-Trifluoro-3-phenylpropan-2-amine.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against chemical exposure.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields, or a full-face shield. | Protects against splashes of the corrosive liquid.[9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for damage before each use. | Prevents direct skin contact with the corrosive amine.[9] |

| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from splashes.[9] |

| Footwear | Closed-toe shoes. | Prevents injury from spills.[9] |

| Respiratory Protection | Use in a well-ventilated fume hood. A respirator may be necessary for large-scale operations or in case of ventilation failure. | Prevents inhalation of corrosive and irritating vapors.[10] |

Engineering Controls

Engineering controls are designed to isolate the hazard from the worker.

-

Fume Hood: All handling of 1,1,1-Trifluoro-3-phenylpropan-2-amine should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

General Handling Workflow

The following diagram outlines a safe workflow for handling 1,1,1-Trifluoro-3-phenylpropan-2-amine.

Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes. Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |

Spill Response Protocol

For a small spill of 1,1,1-Trifluoro-3-phenylpropan-2-amine in a laboratory setting:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Assess the Situation: From a safe distance, assess the size and nature of the spill. If the spill is large or you are unsure how to proceed, contact your institution's emergency response team.

-

Don PPE: Before attempting any cleanup, don the appropriate personal protective equipment as outlined in section 2.1.

-

Contain the Spill: Use a spill containment kit with absorbent materials (such as vermiculite or a commercial spill absorbent) to dike the spill and prevent it from spreading.

-

Neutralize (with caution): For spills of corrosive amines, a weak acid such as citric acid can be used for neutralization. However, this should only be attempted by trained personnel, as the neutralization reaction can be exothermic. An amphoteric spill neutralizer can be a safer alternative.[11]

-

Absorb and Collect: Once contained and neutralized, absorb the material with an inert absorbent.

-

Clean the Area: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.

-

Dispose of Waste: All contaminated materials, including PPE, should be collected in a sealed, labeled container for disposal as hazardous waste.

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage Conditions

-

Container: Store in a tightly sealed, corrosion-resistant container. High-density polyethylene (HDPE) or other compatible plastic containers are recommended for corrosive amines.[12]

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive chemicals.[10]

-

Segregation: Store away from incompatible materials such as strong acids, oxidizing agents, and reducing agents.[5] Do not store above eye level.[9]

-

Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.

Disposal

-

Waste Collection: Collect all waste containing 1,1,1-Trifluoro-3-phenylpropan-2-amine in a dedicated, labeled hazardous waste container.

-

Disposal Method: Disposal of halogenated organic waste must be carried out by a licensed hazardous waste disposal company. Incineration is a common method for the disposal of fluorinated organic compounds, but it must be performed in a facility equipped to handle the potentially hazardous decomposition products.[12]

Causality and Scientific Rationale

The safety protocols outlined in this guide are based on the fundamental chemical properties of 1,1,1-Trifluoro-3-phenylpropan-2-amine and related compounds.

-

Corrosivity of Amines: The amine functional group is basic and can readily react with moisture to form corrosive hydroxides, leading to tissue damage.

-

Stability of the Trifluoromethyl Group: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly stable and resistant to metabolic degradation.[1] This stability also means that specialized disposal methods are often required.

-

Reactivity of Amines: Amines are nucleophilic and can react exothermically with acids.[13] They can also react with various electrophiles, and direct alkylation can lead to a mixture of products.[13]

The following diagram illustrates the relationship between the chemical properties of 1,1,1-Trifluoro-3-phenylpropan-2-amine and the required safety precautions.

Conclusion

1,1,1-Trifluoro-3-phenylpropan-2-amine is a valuable compound for research and development, but its corrosive and potentially toxic nature demands a high level of respect and adherence to safety protocols. By understanding the hazards, implementing robust handling and storage procedures, and being prepared for emergencies, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is imperative that all users consult their institution's specific safety guidelines and the most up-to-date Safety Data Sheet (SDS) before commencing any work with this chemical.

References

-

Fluorine in psychedelic phenethylamines. (n.d.). PubMed. [Link]

- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]

-

METABOLISM OF FLUORINE-CONTAINING DRUGS. (2001). Annual Reviews. [Link]

-

Corrosive Chemicals. (n.d.). Brandeis University. [Link]

-

Metabolism of fluorine-containing drugs. (2001). ResearchGate. [Link]

-

Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. (n.d.). Questron Technologies. [Link]

-

Safe Handling of Corrosive Chemicals. (2024). The Chemistry Blog. [Link]

-

Best Practices for Storing and Handling Corrosive Liquids in the Lab. (2025). Lab Manager. [Link]

-

Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. (2017). PubMed. [Link]

-

How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Silver Fern Chemical Inc. [Link]

-

Quickly Cleanup Unidentified Spills. (n.d.). Amphomag. [Link]

-

Phenethylamines. (n.d.). University of Virginia School of Medicine. [Link]

-

3-(Trifluoromethyl)aniline. (n.d.). PubChem. [Link]

-

The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024). ResearchGate. [Link]

-

Toxicology of fluorine-containing monomers. (1990). PubMed. [Link]

-

The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. (2015). PubMed. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC. [Link]

-

1,1,1-Trifluoro-3-phenylpropan-2-amine. (n.d.). PubChem. [Link]

-

Amine Reactivity. (n.d.). Michigan State University. [Link]

-

1,1,1-Trifluoro-2-amino-3-phenylpropane. (n.d.). LookChem. [Link]

-

1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]propan-2-amine. (n.d.). PubChem. [Link]

-

1,1,1-trifluoro-2-phenylpropan-2-amine. (n.d.). PubChemLite. [Link]

-

1,1,1-Trifluoro-3-phenylpropan-2-amine hydrochloride. (n.d.). Oakwood Chemical. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. (2025). ResearchGate. [Link]

-

Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. (n.d.). PMC. [Link]

-

Synthesis of α-trifluoromethyl amines. (n.d.). Organic Chemistry Portal. [Link]

-

Phenol. (n.d.). Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 1,1,1-Trifluoro-3-phenylpropan-2-amine | C9H10F3N | CID 3820972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 6. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,1,1-Trifluoro-2-amino-3-phenylpropane | 404-20-6 [chemicalbook.com]

- 8. lookchem.com [lookchem.com]

- 9. questron.ca [questron.ca]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. amphomag.com [amphomag.com]

- 12. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]

- 13. Amine Reactivity [www2.chemistry.msu.edu]

Introduction: The Strategic Role of Fluorine in Phenylpropanamine Pharmacology

An In-depth Technical Guide to the Potential Biological Activities of Fluorinated Phenylpropanamines

The phenylpropanamine scaffold is the foundation for a vast array of neuroactive compounds, from therapeutic agents to substances of abuse. The introduction of a fluorine atom onto this scaffold is a deliberate and strategic modification employed in medicinal chemistry to modulate a molecule's pharmacological profile. Fluorine's unique properties—high electronegativity, small atomic size (mimicking hydrogen), and the strength of the carbon-fluorine bond—can profoundly alter a compound's potency, selectivity, metabolic stability, and bioavailability.[1][2][3] The C-F bond is significantly stronger than a C-H bond, which can prevent oxidative metabolism at that position, thereby increasing the compound's half-life.[3] Furthermore, fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, influencing receptor binding affinity and membrane permeability.[2][3][4]

This guide provides a technical overview of the biological activities of fluorinated phenylpropanamines, focusing on their mechanisms of action at monoamine transporters, the structure-activity relationships (SAR) that govern their effects, and the experimental protocols used to characterize them. We will explore how the precise placement of a fluorine atom can shift a compound's profile from a predominantly dopaminergic stimulant to a more serotonergic entactogen, highlighting both the therapeutic potential and the public health challenges posed by these novel psychoactive substances.

Core Mechanism of Action: The Monoamine Transporter Interface

The primary targets for phenylpropanamines are the presynaptic transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[5][6] These proteins are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Fluorinated phenylpropanamines interact with these transporters in two principal ways:

-

Reuptake Inhibition (Blocking): The compound binds to the transporter protein, physically obstructing it and preventing it from clearing the neurotransmitter from the synapse. This leads to an accumulation of the neurotransmitter and an amplification of its signal.

-

Substrate-Type Releasing Activity: The compound is transported into the presynaptic neuron by the transporter. Once inside, it disrupts the vesicular storage of neurotransmitters, leading to a reversal of the transporter's function and a massive, non-vesicular release of neurotransmitters into the synapse.[6][7]

The distinction between a reuptake inhibitor and a releasing agent is critical, as it dictates the pharmacological and toxicological profile of the substance. Many synthetic cathinones, a subclass of phenylpropanamines, exhibit "hybrid" properties, acting as blockers at one transporter and substrates at another.[8]

Caption: Dual mechanisms of fluorinated phenylpropanamines at the dopamine transporter (DAT).

Structure-Activity Relationships (SAR) of Fluorinated Phenylpropanamines

The biological activity of these compounds is highly dependent on their chemical structure. Key modifications determine their potency and selectivity for DAT, SERT, and NET.

-

Position of Phenyl Ring Fluorination: This is a critical determinant of transporter selectivity.[5]

-

4-Position (para): Substitution at the para-position, as seen in 4-Fluoroamphetamine (4-FA), tends to increase activity at the serotonin transporter (SERT).[5][9] This often results in mixed stimulant-entactogenic effects, intermediate between traditional amphetamine and MDMA.[9]

-

2-Position (ortho): Compounds like 2-Fluoromethamphetamine (2-FMA) often exhibit reduced serotonergic activity compared to their non-fluorinated or 4-fluoro counterparts.[10][11] This leads to a more "functional" stimulant profile with effects like increased focus and motivation, reportedly with less euphoria.[10]

-

3-Position (meta): Substitution at the meta-position, as in 3-Fluoromethcathinone, often produces potent dopamine uptake inhibitors.[5][7]

-

-

N-Alkylation: The nature of the substituent on the amine group influences potency. For synthetic cathinones, N-ethyl analogs (e.g., N-ethyl-pentedrone) have been shown to be more potent dopamine uptake inhibitors than their N-methyl counterparts.[8]

-

α-Carbon Substitution: The length of the alkyl chain at the alpha-position impacts activity. For instance, increasing the α-carbon chain length in α-pyrrolidinophenones (a subclass of cathinones) increases their affinity and potency.[7]

Pharmacological Profiles of Key Compounds

The subtle structural differences introduced by fluorination lead to distinct pharmacological effects.

| Compound | Chemical Name | Primary Mechanism | Reported Effects |

| 4-Fluoroamphetamine (4-FA) | 1-(4-fluorophenyl)propan-2-amine | Dopamine, Serotonin, and Norepinephrine Releasing Agent & Reuptake Inhibitor[9] | Stimulant and entactogenic effects; mild psychedelic state[9] |

| 2-Fluoroamphetamine (2-FA) | 1-(2-fluorophenyl)propan-2-amine | Monoamine reuptake inhibitor or releasing agent (presumed)[12] | Stimulant effects, increased alertness and euphoria[12] |

| 2-Fluoromethamphetamine (2-FMA) | 1-(2-fluorophenyl)-N-methylpropan-2-amine | Dopamine and Norepinephrine Releasing Agent[10] | Functional stimulant; increased focus, motivation, appetite suppression[10] |

| 3-Fluoromethcathinone (3-FMC) | 1-(3-fluorophenyl)-2-(methylamino)propan-1-one | Substrate at DAT, SERT, and NET (Releasing Agent)[7] | Stimulant effects with potential for abuse and addiction[7] |

Data synthesized from multiple sources.[7][9][10][12]

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

To quantify the potency of a fluorinated phenylpropanamine as a transporter inhibitor, a radioligand uptake inhibition assay is a standard and robust method. This protocol provides a self-validating system to determine the concentration of a test compound required to inhibit 50% of the specific uptake of a radiolabeled neurotransmitter (the IC₅₀ value).

Objective: To determine the IC₅₀ values of a test compound at human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Materials:

-

HEK293 cells stably expressing hDAT, hSERT, or hNET.

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

-

Radiolabeled Substrates: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

-

Non-specific Uptake Inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Test Compound (Fluorinated Phenylpropanamine) stock solution in DMSO.

-

96-well cell culture plates and harvester.

-

Scintillation fluid and liquid scintillation counter.

Methodology:

-

Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Preparation of Reagents:

-

Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept below 0.1%.

-

Prepare solutions of the radiolabeled substrate in assay buffer.

-

Prepare solutions for determining non-specific uptake using a high concentration of the respective standard inhibitor (e.g., 10 µM benztropine for DAT).

-

-

Assay Procedure:

-

Wash the cell monolayers gently with assay buffer.

-

Add 50 µL of the test compound dilutions (or buffer for total uptake, or standard inhibitor for non-specific uptake) to the wells.

-

Pre-incubate the plates for 10 minutes at room temperature.

-

Initiate the uptake by adding 50 µL of the [³H]-labeled substrate to each well.

-

Incubate for a defined period (e.g., 5-15 minutes) at room temperature. The incubation time must be within the linear range of uptake for each transporter.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the wells three times with ice-cold assay buffer using a cell harvester. This stops the transport process and removes extracellular radioligand.

-

Lyse the cells by collecting them onto filter mats, which are then dried.

-

-

Quantification:

-

Place the dried filter mats into scintillation vials.

-

Add scintillation fluid and allow the samples to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake: (Total Uptake CPM) - (Non-specific Uptake CPM).

-

Convert the CPM values for each test compound concentration into a percentage of inhibition relative to the specific uptake control.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

-

Caption: Workflow for the Monoamine Transporter Uptake Inhibition Assay.

Conclusion and Future Directions

Fluorinated phenylpropanamines represent a diverse class of neuroactive compounds whose biological activities are finely tuned by the strategic placement of fluorine atoms. This modification significantly impacts their interaction with monoamine transporters, shifting their pharmacological profiles and resulting in a wide spectrum of effects, from functional stimulation to pronounced entactogenic responses. Understanding the underlying structure-activity relationships is paramount for predicting the pharmacology of new analogs, informing public health and regulatory agencies, and potentially guiding the development of novel therapeutics.[13] As new fluorinated compounds continue to emerge, the application of robust in vitro screening protocols, such as the one detailed here, remains essential for their rapid and accurate pharmacological characterization.

References

- 2-Fluoromethamphetamine - Grokipedia. (n.d.). Grokipedia.

- 2-Fluoromethamphetamine - Wikipedia. (n.d.). Wikipedia.

- 2-Fluoroamphetamine - Grokipedia. (n.d.). Grokipedia.

- 4-Fluoroamphetamine - Wikipedia. (n.d.). Wikipedia.

-

Kalir, A., & Szara, S. (1973). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry. [Link]

-

Guerrero-López, J., et al. (2021). Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and Immediate-Early Genes. Frontiers in Pharmacology. [Link]

-

Eshleman, A. J., et al. (2013). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ResearchGate. [Link]

-

Kouyoumdijian, J. C., et al. (1976). Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters. Journal of Neurochemistry. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). ResearchGate. [Link]

-

Glennon, R. A., & Dukat, M. (2015). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences. [Link]

-

Zhang, Z., et al. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Chinese Chemical Letters. [Link]

-

2-Fluorodeschloroketamine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Al-Masoudi, N. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Guerrero-López, J., et al. (2023). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

-

Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

-

Scherer, G., et al. (1990). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Cancer Letters. [Link]

-

Al-Masoudi, N. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2006). Biological Impacts of Fluorination. ResearchGate. [Link]

-

Smith, F. A. (1970). Biological Properties of Selected Fluorine-Containing Organic Compounds. Springer. [Link]

-